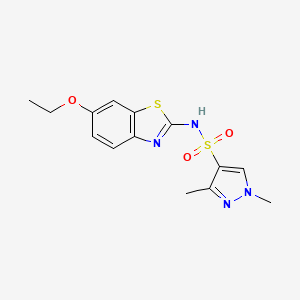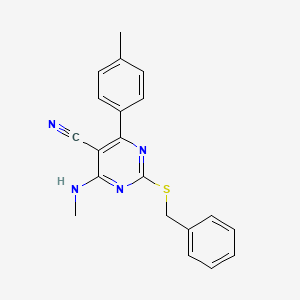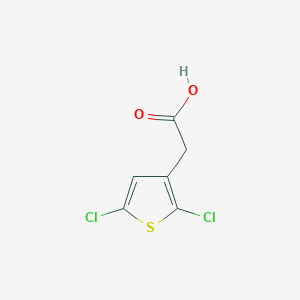![molecular formula C21H27N5O3 B2721423 4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898453-58-2](/img/structure/B2721423.png)
4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Introduction of the Morpholine Group: Morpholine is attached to the pyridazine ring via nucleophilic substitution.
Final Coupling: The ethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity.
Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.
Ion Channels: The compound could interact with ion channels, altering cellular ion flux and signaling.
Comparación Con Compuestos Similares
Similar Compounds
(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure with a thiophene ring instead of a morpholine ring.
(4-(4-Propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: Compounds with similar piperazine and aromatic structures but different core scaffolds.
Uniqueness
4-{6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its specific combination of aromatic, piperazine, morpholine, and pyridazine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-18-5-3-17(4-6-18)21(27)26-11-9-24(10-12-26)19-7-8-20(23-22-19)25-13-15-28-16-14-25/h3-8H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHDHXGDGZJLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(2-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2721346.png)
![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2721349.png)
![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2721350.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2721352.png)



![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2721358.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2721361.png)


